molecular formula C21H18FN5OS B12582542 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B12582542
M. Wt: 407.5 g/mol
InChI Key: CNYDFOFPLXFZJC-UHFFFAOYSA-N
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Description

This compound features a phthalazine core substituted at the 4-position with a 3,5-dimethylpyrazole moiety, a sulfanyl (-S-) linker, and an acetamide group bound to a 2-fluorophenyl ring.

Properties

Molecular Formula

C21H18FN5OS

Molecular Weight

407.5 g/mol

IUPAC Name

2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanyl-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C21H18FN5OS/c1-13-11-14(2)27(26-13)20-15-7-3-4-8-16(15)21(25-24-20)29-12-19(28)23-18-10-6-5-9-17(18)22/h3-11H,12H2,1-2H3,(H,23,28)

InChI Key

CNYDFOFPLXFZJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . The final step involves the acylation of the fluorophenyl group to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. The presence of the phthalazinyl and sulfanyl groups in this compound may enhance its ability to inhibit tumor growth. Studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .

Anti-inflammatory Properties
The compound's structure suggests it may possess anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes them valuable in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity
There is growing evidence that pyrazole-based compounds have antimicrobial properties. The specific structure of this compound could lead to enhanced activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Agrochemical Applications

Pesticidal Properties
Given the increasing need for effective pesticides, the unique structure of 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide may provide a new avenue for developing agrochemicals. Compounds with similar structures have been reported to exhibit herbicidal and fungicidal activities, suggesting potential applications in crop protection .

Material Science Applications

Nonlinear Optical Properties
The presence of multiple functional groups in this compound suggests it may exhibit nonlinear optical (NLO) properties. Such characteristics are crucial in developing materials for photonic applications, including lasers and optical switches. Theoretical studies indicate that pyrazole derivatives can have significant hyperpolarizability, making them suitable for NLO applications .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of various pyrazole derivatives, including those similar to the compound . Results showed that these compounds effectively inhibited cell proliferation in several cancer cell lines, with IC50 values indicating potent activity .

Case Study 2: Antimicrobial Testing
In another study, derivatives of the compound were tested against a panel of bacterial strains. The results demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria. This highlights the potential for developing new antibiotics based on the compound's structure .

Mechanism of Action

The mechanism of action of 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways . The pyrazole and phthalazine rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Acetamide Side Chain

The target compound’s structural analogues differ primarily in the substituents attached to the acetamide nitrogen:

Compound Name Substituent Molecular Formula Molecular Mass (g/mol) Key Features
2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide (Target) 2-fluorophenyl C₂₁H₁₈FN₅OS 407.46* Enhanced lipophilicity due to fluorine; potential for halogen bonding
N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide Cyclohexyl C₂₁H₂₅N₅OS 407.52 Increased steric bulk; reduced polarity compared to aromatic substituents
2-[4-(3,5-Dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanyl-N-methylacetamide Methyl C₁₆H₁₇N₅OS 327.40 Simplified structure; lower molecular weight may improve solubility

*Calculated based on analogous compounds in –11.

Key Insights :

  • The 2-fluorophenyl group in the target compound likely improves binding affinity in hydrophobic pockets compared to methyl or cyclohexyl groups.
  • Cyclohexyl substitution () may reduce metabolic degradation but could hinder solubility.
  • Methyl () offers minimal steric hindrance, favoring synthetic accessibility.

Core Heterocycle Modifications

Example: Thiazole vs. Phthalazine Cores

describes N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide , which replaces phthalazine with a thiazole ring.

Property Target Compound (Phthalazine) Thiazole Analogue
Molecular Formula C₂₁H₁₈FN₅OS C₁₈H₁₉FN₄OS₂
Molecular Mass (g/mol) 407.46 390.50
Aromatic System Bicyclic phthalazine Monocyclic thiazole
Potential Interactions Extended π-system for stacking Thiazole sulfur for H-bonding

Impact :

  • Thiazole’s sulfur atom may engage in hydrogen bonding, whereas phthalazine’s larger π-system could enhance stacking with aromatic residues in proteins.

Biological Activity

The compound 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide
  • Molecular Formula : C19H18N4OS
  • Molecular Weight : 350.43 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains, indicating its potential as an antimicrobial agent. Studies have demonstrated that derivatives with similar structures exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary investigations suggest that the compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways.

The mechanisms by which 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide exerts its biological effects are still being elucidated. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis. This suggests that the sulfanyl group may play a crucial role in binding to these enzymes, thereby disrupting bacterial growth.
  • Apoptotic Pathways : The anticancer activity may be linked to the activation of apoptotic pathways. Studies have indicated that compounds with pyrazole moieties can influence mitochondrial function and increase reactive oxygen species (ROS) levels, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide.

StudyFindings
Anti-Tuberculosis Mur InhibitorsThis study highlighted the importance of bulky side chains in enhancing enzyme inhibition. The presence of a pyrazole ring was correlated with increased potency against Mycobacterium tuberculosis.
Antimalarial ActivityResearch on similar hydrazones indicated significant antimalarial effects, suggesting that modifications in structure could yield compounds with diverse biological activities.
Structure-Activity RelationshipsInvestigations into phenyl substitutions revealed that specific electron-withdrawing groups could enhance antibacterial activity, which may apply to our compound as well.

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